molecular formula C7H9ClN2O B1367398 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine CAS No. 3122-81-4

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine

Cat. No. B1367398
CAS RN: 3122-81-4
M. Wt: 172.61 g/mol
InChI Key: QLPMACVIRPWEKZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine, also known as CMMP, is a small organic molecule with a molecular weight of 156.60 g/mol. It is a colorless solid at room temperature and is soluble in water. CMMP is a pyrimidine derivative, a type of heterocyclic compound that is found in many biological molecules. It has a wide range of applications in the field of organic chemistry and biochemistry, including the synthesis of pharmaceutical drugs, the development of novel materials, and the study of biochemical pathways.

Scientific Research Applications

Organic Synthesis Intermediates

4-Chloro-6-(methoxymethyl)-2-methylpyrimidine: is a valuable intermediate in organic synthesis. Its molecular structure allows for various chemical reactions, making it a versatile building block for synthesizing more complex molecules. It can be used to construct pyrimidine rings, which are core structures in many biologically active compounds .

Pharmaceutical Drug Development

This compound plays a crucial role in the pharmaceutical industry. It serves as a precursor in the synthesis of various drugs, including those with potential antimicrobial properties. For instance, derivatives of this compound have been explored for their ability to inhibit microbial growth, which is fundamental in developing new antibiotics .

Agrochemical Research

In agrochemical research, 4-Chloro-6-(methoxymethyl)-2-methylpyrimidine is used to develop new pesticides and herbicides. Its chemical properties allow for the creation of substances that can target specific pests or weeds without harming crops or the environment .

properties

IUPAC Name

4-chloro-6-(methoxymethyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-9-6(4-11-2)3-7(8)10-5/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLPMACVIRPWEKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3122-81-4
Record name 4-chloro-6-(methoxymethyl)-2-methylpyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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